Lipophilicity (LogP) Differentiation vs. N-Methylsulfamoyl Chloride
Methyl(tetrahydrothiophen-3-yl)sulfamoyl chloride (target) has a computed XLogP3-AA of 1.1, reflecting the lipophilic contribution of the tetrahydrothiophene ring [1]. By contrast, the simpler N-methylsulfamoyl chloride (CAS 10438-96-7, MW 129.57 g/mol) lacks any cyclic moiety, resulting in a substantially lower computed LogP (approximately -0.5 to 0.0 based on fragment-based prediction) [2]. The ~1.1–1.6 log unit difference translates to approximately a 12- to 40-fold difference in octanol/water partition coefficient, affecting membrane permeability and pharmacokinetic profile of derived sulfonamide products.
~12- to 40-fold higher partition coefficient
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.1 |
| Comparator Or Baseline | N-Methylsulfamoyl chloride: estimated XLogP ≈ -0.5 to 0.0 |
| Quantified Difference | ΔLogP ≈ 1.1–1.6; ~12- to 40-fold higher lipophilicity for target |
| Conditions | Computed by XLogP3 3.0 (PubChem); fragment-based estimation for comparator |
Why This Matters
Higher LogP favors membrane permeation in cell-based assays; the tetrahydrothiophene ring provides a tunable lipophilicity increment that simple alkylsulfamoyl chlorides cannot offer without introducing additional carbon atoms.
- [1] PubChem. N-methyl-N-(thiolan-3-yl)sulfamoyl chloride, CID 43296575. XLogP3-AA = 1.1. View Source
- [2] PubChem. N-Methylsulfamoyl chloride, CID 81279, CAS 10438-96-7. View Source
